molecular formula C16H19N5O2 B6971801 3-(1,5-dimethylpyrazol-4-yl)-5-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)-1,2-oxazole

3-(1,5-dimethylpyrazol-4-yl)-5-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)-1,2-oxazole

Cat. No.: B6971801
M. Wt: 313.35 g/mol
InChI Key: MAZLUIBUIABRGB-UHFFFAOYSA-N
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Description

3-(1,5-dimethylpyrazol-4-yl)-5-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)-1,2-oxazole is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which can impart unique chemical and biological properties.

Properties

IUPAC Name

3-(1,5-dimethylpyrazol-4-yl)-5-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-10-13(8-18-21(10)2)14-6-12(23-20-14)9-22-15-5-3-4-11-7-17-19-16(11)15/h6-8,15H,3-5,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZLUIBUIABRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=NOC(=C2)COC3CCCC4=C3NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-dimethylpyrazol-4-yl)-5-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)-1,2-oxazole typically involves multi-step organic reactions. The starting materials might include 1,5-dimethylpyrazole and 4,5,6,7-tetrahydro-1H-indazole, which undergo various chemical transformations such as alkylation, cyclization, and condensation to form the final product. The reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1,5-dimethylpyrazol-4-yl)-5-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to the specific reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,5-dimethylpyrazol-4-yl)-5-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)-1,2-oxazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound might be studied for its potential biological activity. Heterocyclic compounds often exhibit interesting pharmacological properties, making them candidates for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of multiple heteroatoms in the structure might interact with biological targets, leading to the development of new medications.

Industry

In industry, this compound could be used in the development of new materials, agrochemicals, or other specialty chemicals. Its unique properties might impart desirable characteristics to various products.

Mechanism of Action

The mechanism of action of 3-(1,5-dimethylpyrazol-4-yl)-5-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)-1,2-oxazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1,5-dimethylpyrazol-4-yl)-5-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)-1,2-oxazole might include other heterocyclic compounds with similar ring structures, such as:

  • 3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole
  • 5-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)-1,2-oxazole
  • 3-(1,5-dimethylpyrazol-4-yl)-5-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-1,2-oxazole

Uniqueness

The uniqueness of 3-(1,5-dimethylpyrazol-4-yl)-5-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)-1,2-oxazole lies in its specific combination of functional groups and ring structures. This unique arrangement can impart distinct chemical and biological properties, making it a valuable compound for various applications.

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